



Application Notes and Protocols for the Radiosynthesis of [18F]LBT-999

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Compound of Interest		
Compound Name:	Lbt-999	
Cat. No.:	B608492	Get Quote

Introduction

LBT-999, chemically known as (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, is a potent and selective dopamine transporter (DAT) ligand derived from cocaine.[1][2][3] Its high affinity for DAT makes its radiolabeled form, particularly [¹8F]**LBT-999**, a valuable radiotracer for Positron Emission Tomography (PET) imaging. This technique allows for the in vivo visualization and quantification of DAT density in the brain, which is crucial for the early diagnosis and monitoring of neurodegenerative conditions such as Parkinson's disease. [1][4]

These application notes provide a detailed overview of the standard operating procedures for the automated radiosynthesis of [18F]**LBT-999**, targeting researchers, scientists, and professionals involved in drug development and neuroimaging. The protocols described are based on established one-step nucleophilic substitution methods, which are amenable to automation and offer good radiochemical yields and purity.

Mechanism of Action and Application in PET Imaging

[18F]**LBT-999** is a radiotracer that, when introduced into the body, crosses the blood-brain barrier and selectively binds to dopamine transporters. DATs are proteins located on presynaptic dopaminergic neurons responsible for the reuptake of dopamine from the synaptic cleft. In neurodegenerative disorders like Parkinson's disease, a significant loss of these neurons occurs, leading to reduced DAT density.



The fluorine-18 (¹⁸F) isotope attached to **LBT-999** is a positron emitter. The positrons annihilate with electrons in the surrounding tissue, producing two gamma rays that are detected by the PET scanner. This allows for the three-dimensional mapping of DAT distribution and density in the brain. The high selectivity of **LBT-999** for DAT over other monoamine transporters, such as serotonin (SERT) and norepinephrine (NET) transporters, ensures a clear and specific signal for dopaminergic neurons.

Experimental Protocols

Automated Radiosynthesis of [18F]LBT-999

The following protocol describes a generalized one-step automated radiosynthesis of [18F]**LBT-999** via nucleophilic substitution on a chlorinated precursor. This method has been successfully implemented on automated synthesis modules like the TRACERlab FXFN and AllinOne systems.

Materials and Equipment:

- Automated radiosynthesis module (e.g., TRACERIab FXFN, AllinOne)
- Chlorinated precursor: 8-((E)-4-chloro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester
- [18F]Fluoride
- Kryptofix 2.2.2 (K2.2.2)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (ACN)
- Dimethyl sulfoxide (DMSO)
- Water for injection
- Ethanol for injection
- Saline (0.9%)



- C18 Sep-Pak cartridges
- Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
- · Sterile filters

Protocol Steps:

- [18F]Fluoride Trapping and Elution:
 - Aqueous [18F]fluoride is trapped on an anion-exchange cartridge.
 - The trapped [18F]fluoride is then eluted into the reactor vessel using a solution of Kryptofix
 2.2.2 and potassium carbonate in acetonitrile/water.
- Azeotropic Drying:
 - The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at an elevated temperature to ensure an anhydrous environment for the nucleophilic substitution.
- Radiolabeling Reaction:
 - The chlorinated precursor (typically 3.5-6.0 mg) dissolved in a suitable solvent like DMSO or acetonitrile is added to the reactor containing the dried K[18F]F-Kryptofix 2.2.2 complex.
 - The reaction mixture is heated to a high temperature (e.g., 165°C) for a specific duration (e.g., 7-10 minutes) to facilitate the nucleophilic substitution of the chlorine atom with [18F]fluoride.
- · Quenching and Pre-purification:
 - After the reaction, the mixture is cooled and diluted with water.
 - The crude reaction mixture is then passed through a C18 Sep-Pak cartridge to trap the [18F]**LBT-999** and other nonpolar components, while polar impurities are washed away.



HPLC Purification:

- The trapped product is eluted from the C18 cartridge with a suitable solvent and injected into a semi-preparative HPLC system.
- Purification is typically performed on a C18 column with a mobile phase consisting of a
 mixture of acetonitrile and water or buffer. This step separates [18F]LBT-999 from the
 unreacted precursor and any side products.

Formulation:

- The HPLC fraction containing the purified [18F]LBT-999 is collected.
- The solvent is removed, and the final product is formulated in an injectable solution,
 typically ethanol and saline, and passed through a sterile filter into a sterile vial.

Data Presentation

The following table summarizes the quantitative data from the automated radiosynthesis of [18F]**LBT-999** on two different platforms, the TRACERlab FXFN and the AllinOne system.

Parameter	TRACERIab FXFN	AllinOne	Reference
Radiochemical Yield (decay-corrected)	35% (n=16)	32.7% (n=5)	
Synthesis Time	65 min	48 min	_
Radiochemical Purity	> 99%	> 98%	-
Molar Activity (at end of synthesis)	158 GBq/μmol	> 154 GBq/μmol	-

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Below are Graphviz diagrams illustrating the logical relationship of [18F]**LBT-999** in PET imaging for DAT assessment and the experimental workflow for its automated radiosynthesis.

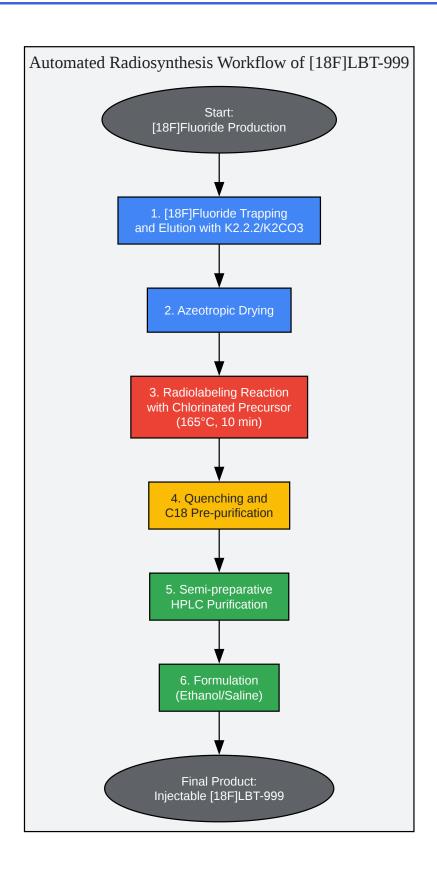




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Caption: Mechanism of [18F]LBT-999 in PET imaging of the dopamine transporter.





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Caption: Experimental workflow for the automated radiosynthesis of [18F]LBT-999.



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